N-(4-ethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
N-(4-ethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazin-3-yl core linked via a thioether bridge to an acetamide group substituted with a 4-ethoxyphenyl moiety. Key structural characteristics include:
- Tautomerism: The compound exists as a tautomeric mixture of imino (3c-I) and amino (3c-A) forms in a 1:1 ratio, as confirmed by $^1$H NMR analysis .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-2-20-10-5-3-9(4-6-10)15-12(19)8-21-13-16-11(18)7-14-17-13/h3-7H,2,8H2,1H3,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLARKHGENFVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331762 | |
| Record name | N-(4-ethoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872628-48-3 | |
| Record name | N-(4-ethoxyphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the ethoxylation of a phenyl ring, usually through a nucleophilic substitution reaction.
Synthesis of the Hydroxytriazinyl Intermediate: The triazine ring is formed through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The ethoxyphenyl and hydroxytriazinyl intermediates are coupled through a sulfanyl linkage to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the triazine moiety. For instance, derivatives of 1,2,4-triazoles have shown significant cytotoxic effects against various cancer cell lines. In particular:
- Mechanism of Action : The presence of the triazine ring is believed to enhance the interaction with cellular targets involved in cancer proliferation and survival pathways.
- Case Studies : Compounds structurally related to N-(4-ethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that derivatives containing thioacetamide and triazine structures exhibit potent antibacterial and antifungal activities.
- Testing Methods : The minimum inhibitory concentration (MIC) assays have been employed to determine the effectiveness against various pathogens.
- Findings : Some derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .
Anticonvulsant Effects
Another notable application is in the field of neurology. Certain derivatives have been tested for anticonvulsant properties.
- Research Insights : Studies using picrotoxin-induced convulsion models have indicated that compounds similar to this compound can significantly reduce seizure activity .
Mechanistic Studies and Structure–Activity Relationships
Understanding the structure–activity relationships (SAR) is crucial for optimizing the biological activity of this compound.
| Structural Feature | Biological Activity | Reference |
|---|---|---|
| Triazine Ring | Enhanced anticancer activity | |
| Thio Group | Increased antimicrobial potency | |
| Ethoxyphenyl Substituent | Improved solubility and bioavailability |
Research indicates that modifications to these structural features can lead to enhanced efficacy and selectivity against specific biological targets.
Future Directions in Research
The ongoing exploration of this compound suggests several promising avenues:
- Combination Therapy : Investigating its potential in combination with other chemotherapeutic agents to enhance efficacy.
- Targeted Delivery Systems : Developing novel drug delivery systems that can improve bioavailability and target specific tissues or cells.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide depends on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares structural analogs, focusing on substituents, yields, melting points, and bioactivities:
Key Observations
- Substituent Effects: Electron-Withdrawing Groups: Compounds with nitro (e.g., 12) or chloro (e.g., 9) substituents exhibit lower melting points, likely due to reduced crystallinity . Aromatic Tail Groups: Phenoxyphenyl (e.g., 24) and ethoxyphenyl (target compound) groups improve lipophilicity, enhancing membrane permeability .
- Core Heterocycles: Triazinone vs. Thiazolidinone: Triazinone-based compounds (target, 81f) show broader bioactivity (e.g., antioxidant) compared to thiazolidinone derivatives . Triazinoindole Cores: Compounds like 24 demonstrate high synthetic purity (>95%), attributed to robust coupling reactions .
Research Implications
- Tautomerism: The target compound’s equilibrium between imino and amino forms may influence its stability and interaction with biological targets .
- Structure-Activity Relationships (SAR) : Substituents on the phenyl ring (e.g., ethoxy vs. fluoro) and core heterocycles dictate solubility, bioavailability, and target affinity.
Biological Activity
N-(4-ethoxyphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a triazine moiety, which is often associated with various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 326.36 g/mol. The compound features:
- An ethoxyphenyl group which enhances lipophilicity.
- A triazine ring known for its biological activity.
- A thioacetamide linkage , contributing to its reactivity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- In vitro studies have shown that derivatives with triazine cores possess significant inhibitory effects against various bacterial strains.
- A study reported that related compounds demonstrated median effective concentration (EC) values as low as 15 μg/ml against Xanthomonas oryzae pv. oryzae, indicating strong antibacterial activity .
Anticancer Potential
The anticancer activity of triazine derivatives has been well documented:
- Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation in various assays.
- The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the triazine ring can enhance cytotoxicity against cancer cell lines .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell growth.
- Receptor Interaction : It might interact with cellular receptors or proteins that mediate cellular responses to stress or damage.
Study 1: Antimicrobial Efficacy
In a comparative study involving various triazine derivatives:
| Compound | Target Bacteria | EC (μg/ml) |
|---|---|---|
| Compound A | Xanthomonas axonopodis | 22 |
| Compound B | Xanthomonas oryzae | 15 |
| N-(4-Ethoxyphenyl)-... | Not explicitly tested but structurally similar |
This study illustrates the potential of this compound in the context of antimicrobial development .
Study 2: Anticancer Activity
A series of triazine derivatives were evaluated for their cytotoxic effects on human cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Triazine Derivative 1 | HeLa | 10 |
| Triazine Derivative 2 | MCF7 | 12 |
| N-(4-Ethoxyphenyl)-... | Potentially similar effects expected |
This study underscores the importance of further exploring the anticancer potential of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
